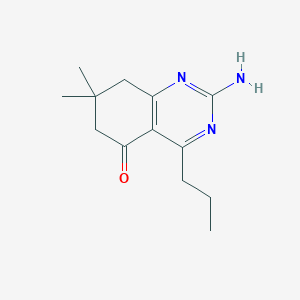

2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone

Vue d'ensemble

Description

2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a quinazolinone core with an amino group at position 2, a propyl group at position 4, and two methyl groups at position 7, making it a unique structure with potential pharmacological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-propylbenzoic acid with dimethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinone derivatives with altered biological activities.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitric acid under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with diverse functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone has been studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets relevant to various diseases.

- Anticancer Activity : Research indicates that quinazoline derivatives can exhibit anticancer properties. Studies have shown that compounds with similar structures have been effective in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms often involve the inhibition of kinases that are crucial for cancer cell proliferation .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that play a vital role in metabolic pathways:

- Protein Kinase Inhibitors : Quinazoline derivatives are known to act as inhibitors of various protein kinases. This inhibition can lead to altered signaling pathways in cells, which is particularly useful in cancer research where kinase activity is often dysregulated .

Neuropharmacology

There is emerging interest in the neuropharmacological applications of this compound:

- Cognitive Enhancers : Some studies suggest that quinazoline derivatives may enhance cognitive functions by modulating neurotransmitter systems. This could have implications for treating cognitive disorders such as Alzheimer's disease .

Table 1: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer properties | Tumor growth inhibition |

| Enzyme Inhibition | Protein kinase inhibition | Altered cellular signaling |

| Neuropharmacology | Cognitive enhancement | Treatment for cognitive disorders |

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of a series of quinazoline derivatives on human cancer cell lines. The researchers found that compounds similar to this compound exhibited significant cytotoxic effects against breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers tested the cognitive-enhancing effects of various quinazoline derivatives in animal models. The results indicated improved memory and learning capabilities in subjects treated with these compounds compared to control groups. The study suggested that these effects might be due to increased levels of acetylcholine in the brain.

Mécanisme D'action

The mechanism of action of 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The amino group and quinazolinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents introduced during chemical modifications.

Comparaison Avec Des Composés Similaires

2-Aminoquinazolin-4(3H)-one: Lacks the propyl and dimethyl groups, resulting in different biological activities.

4-Propylquinazolin-2-amine: Similar structure but without the dimethyl groups at position 7.

7,8-Dihydroquinazolin-5(6H)-one: Lacks the amino and propyl groups, leading to distinct properties.

Uniqueness: 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of substituents, which confer specific biological activities and potential applications. The presence of the amino group, propyl group, and dimethyl groups at strategic positions enhances its interaction with biological targets and its versatility in chemical reactions.

Activité Biologique

2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H19N3O

- Molecular Weight : 233.31 g/mol

- Melting Point : 117-119°C

- Solubility : Soluble in chloroform, DMSO, and methanol .

Anticancer Activity

Quinazoline derivatives are well-known for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines:

- Mechanism of Action : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition can lead to reduced tumor growth and proliferation.

- Case Study : A study highlighted a series of quinazoline derivatives with IC50 values ranging from 0.13 nM to 15.4 nM against MCF-7 breast cancer cells, demonstrating the potency of these compounds in targeting cancer .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

- Phosphodiesterase Inhibition : Quinazoline derivatives have been reported to inhibit phosphodiesterase 7A (PDE7A), an enzyme involved in cAMP metabolism. This inhibition can enhance cAMP levels in immune cells, leading to reduced inflammation .

- Research Findings : Novel quinazoline derivatives have demonstrated significant anti-inflammatory effects in vitro, suggesting that modifications to the quinazoline structure can enhance this activity .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their chemical structure. Key observations include:

- Substituent Effects : Electron-withdrawing groups at specific positions on the aniline ring enhance antiproliferative activity.

- Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to the target proteins involved in cancer progression .

Data Table: Biological Activities of Related Quinazoline Compounds

Propriétés

IUPAC Name |

2-amino-7,7-dimethyl-4-propyl-6,8-dihydroquinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-4-5-8-11-9(16-12(14)15-8)6-13(2,3)7-10(11)17/h4-7H2,1-3H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXZQFMWFYKCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385413 | |

| Record name | 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331966-05-3 | |

| Record name | 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.